molecular formula C14H13ClN2O2 B1428110 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid CAS No. 1283531-62-3

5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid

Cat. No. B1428110
M. Wt: 276.72 g/mol
InChI Key: FFKQYMKMTLTCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid is a chemical compound with the CAS Number: 1283531-62-3 . It has a molecular weight of 276.72 . The IUPAC name for this compound is 5-chloro-2-{[(6-methyl-2-pyridinyl)methyl]amino}benzoic acid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid is involved in the synthesis of various substituted derivatives with potential applications in medicinal chemistry. For instance, substituted derivatives have been synthesized through reactions involving oxidation and cyclization, demonstrating potential antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus fumigates (Chaitanya et al., 2017). This highlights the compound's utility in the development of new antimicrobial agents.

Biological Imaging Applications

In the field of biological imaging, derivatives of 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid, such as those in the Zinpyr family, have been synthesized and characterized for their use as fluorescent Zn(II) sensors. These sensors, with dissociation constants for Zn(II) in the sub-micromolar to low-micromolar range, exhibit significant fluorescence turn-on upon Zn(II) addition and improved selectivity for Zn(II), making them suitable for confocal microscopy studies and in vivo imaging applications (Nolan et al., 2006).

Plant Growth Regulation

The structural analogs of 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid have been studied for their physiological activity on plant growth. Research indicates that specific substitutions on the benzoic acid framework, such as chloro and methyl groups, can significantly impact plant growth, demonstrating the relevance of such compounds in agricultural sciences (Pybus et al., 1959).

Antiparasitic Properties

Compounds structurally related to 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These studies have shown that the antiprotozoal properties are greatly influenced by the chemical structure of the substituents, with certain derivatives exhibiting promising activity against these parasites (Delmas et al., 2002).

properties

IUPAC Name

5-chloro-2-[(6-methylpyridin-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKQYMKMTLTCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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